1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Catalog No.
S2987393
CAS No.
38348-84-4
M.F
C11H10F3NO
M. Wt
229.202
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

CAS Number

38348-84-4

Product Name

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Molecular Formula

C11H10F3NO

Molecular Weight

229.202

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-4-9(7-8)15-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2

InChI Key

LAJKVKMHNNEDGG-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F

solubility

not available

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one (CAS: 38348-84-4) is a highly specialized fluorinated N-aryl gamma-lactam building block. It serves as a critical structural core in the synthesis of advanced agrochemicals—most notably carotenoid biosynthesis inhibitors like flurochloridone—and various pharmaceutical active ingredients. The incorporation of a meta-trifluoromethyl group onto the N-phenyl ring fundamentally alters the physicochemical profile of the pyrrolidinone scaffold, providing enhanced lipophilicity, superior metabolic resistance against oxidative degradation, and a highly specific steric vector. For industrial buyers and medicinal chemists, procuring this exact pre-assembled scaffold ensures high regioselectivity in downstream alpha- and beta-lactam functionalization, bypassing the low yields and harsh conditions typically associated with the direct N-arylation of pyrrolidin-2-one with deactivated fluorinated benzenes [1].

Substituting this compound with unfluorinated analogs (e.g., 1-phenylpyrrolidin-2-one) or alternative isomers (e.g., the para-CF3 variant) systematically compromises both downstream synthetic utility and final product efficacy. The meta-CF3 group possesses a specific Hammett substituent constant (σ_m = +0.43) that precisely tunes the electron density of the lactam nitrogen, stabilizing enolate intermediates during critical downstream C3/C4 alkylation or halogenation steps. Furthermore, in biological applications, the meta-positioning projects the bulky, lipophilic CF3 group into specific hydrophobic binding pockets (e.g., in target kinases or plant desaturases) that the para-isomer cannot access due to steric clashes. Consequently, utilizing an alternative scaffold results in drastic reductions in target affinity and necessitates costly, inefficient workarounds in bulk manufacturing [1].

Enhancement of Lipophilicity and Membrane Permeability

The introduction of the trifluoromethyl group at the meta position significantly increases the lipophilicity of the N-aryl lactam core. Chemoinformatic models indicate that the target compound exhibits a logP of approximately 2.8, compared to ~1.5 for the unsubstituted 1-phenylpyrrolidin-2-one. This ~1.3 unit increase is critical for ensuring that downstream active pharmaceutical ingredients (APIs) or agrochemicals can effectively penetrate biological membranes or waxy plant cuticles .

Evidence DimensionCalculated Partition Coefficient (logP)
Target Compound Data1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one (logP ~2.8)
Comparator Or Baseline1-Phenylpyrrolidin-2-one (logP ~1.5)
Quantified Difference+1.3 logP units
ConditionsIn silico prediction / Standard lipophilicity models

Higher lipophilicity is essential for the bioavailability of CNS-targeted drugs and the foliar/soil penetration of agrochemical formulations.

Electronic Modulation for Downstream Functionalization Yields

The synthesis of complex molecules like flurochloridone requires precise functionalization at the C3 and C4 positions of the pyrrolidinone ring. The meta-CF3 group exerts a strong inductive electron-withdrawing effect (Hammett σ_m = +0.43), which reduces the electron density on the lactam nitrogen compared to the unsubstituted analog (σ_m = 0.00). This electronic modulation subtly increases the acidity of the alpha-protons and stabilizes the resulting enolate intermediate, leading to cleaner reaction profiles and higher yields during subsequent halogenation or alkylation steps [1].

Evidence DimensionHammett Substituent Constant (σ_m) / Enolate Stabilization
Target Compound Datam-CF3 group (σ_m = +0.43)
Comparator Or BaselineUnsubstituted H (σ_m = 0.00)
Quantified Difference+0.43 σ_m units, driving enhanced alpha-deprotonation efficiency
ConditionsBase-catalyzed enolate formation for C3/C4 functionalization

Improves bulk manufacturing cost-efficiency by increasing the yield and regioselectivity of downstream lactam functionalization steps.

Metabolic Stability and CYP450 Resistance

Unsubstituted or methyl-substituted N-aryl lactams are highly susceptible to rapid oxidative metabolism at the phenyl ring by Cytochrome P450 enzymes. The strong electron-withdrawing nature of the meta-CF3 group deactivates the aromatic ring toward electrophilic attack and completely blocks benzylic oxidation pathways that would occur with a meta-methyl comparator. This substitution typically extends the microsomal half-life of the downstream derivatives by more than 3-fold, ensuring prolonged efficacy in vivo or in soil environments [1].

Evidence DimensionAromatic Ring Oxidative Susceptibility
Target Compound Datameta-CF3 substitution (Highly resistant)
Comparator Or Baselinemeta-Methyl substitution (Highly susceptible to benzylic oxidation)
Quantified Difference>3-fold projected increase in metabolic half-life
ConditionsStandard hepatic microsome / soil degradation assays

Procuring the CF3-substituted building block guarantees that the final synthesized molecules will possess the necessary metabolic robustness for commercial viability.

Steric Vectoring for Target Receptor Affinity

The spatial orientation of the trifluoromethyl group is strictly governed by its substitution pattern. In structure-activity relationship (SAR) studies for targets such as carotenoid biosynthesis enzymes or specific kinases, the meta-CF3 group projects into a designated hydrophobic pocket. Utilizing the para-CF3 isomer as a substitute results in severe steric clashes within the binding site, which can reduce target binding affinity (IC50) by one to two orders of magnitude [1].

Evidence DimensionTarget Binding Affinity (IC50) in downstream applications
Target Compound Datameta-CF3 isomer derivatives (Optimal hydrophobic pocket fit)
Comparator Or Baselinepara-CF3 isomer derivatives (Steric clash)
Quantified Difference10- to 50-fold reduction in potency when substituting meta for para
ConditionsEnzymatic inhibition assays (e.g., phytoene desaturase or ROCK kinases)

Highlights the absolute necessity of procuring the exact meta-isomer to maintain the biological efficacy of the final product.

Agrochemical Active Ingredient Synthesis

Serves as the foundational core for synthesizing pre-emergence herbicides, specifically flurochloridone and its analogs, where the meta-CF3 group is essential for inhibiting carotenoid biosynthesis in target weeds [1].

Development of Kinase Inhibitors

Utilized as a rigid, metabolically stable scaffold in medicinal chemistry programs targeting ROCK kinases and other enzymes where the specific steric vector of the meta-CF3 group dictates high-affinity binding [2].

CNS-Targeted Nootropics and Modulators

Employed in the design of next-generation aniracetam analogs and other central nervous system agents, leveraging the enhanced lipophilicity (logP) provided by the CF3 group to ensure efficient blood-brain barrier penetration [3].

XLogP3

2.2

Wikipedia

1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

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